

Anthracophyllone: Application Notes for a Promising Anticancer Agent

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Compound of Interest

Compound Name: Anthracophyllone

Cat. No.: B8257876

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Introduction

Anthracophyllone, an aristolane sesquiterpene isolated from the mushroom *Anthracophyllum* sp., has emerged as a compound of interest in anticancer research. Initial studies have demonstrated its cytotoxic effects against various cancer cell lines. This document provides a summary of the available data on **Anthracophyllone** and related sesquiterpenoids, along with detailed protocols for its investigation as a potential anticancer agent. While specific mechanistic data for **Anthracophyllone** is currently limited, the information presented herein, based on its chemical class and initial findings, offers a foundational framework for its further evaluation.

Chemical Structure

IUPAC Name: (3aR,5aR,9aS)-3,5a,9-trimethyl-3a,4,5,5a-tetrahydronaphtho[1,2-b]furan-2,8(3H,9aH)-dione

CAS Number: 1801750-22-0

Molecular Formula: C₁₅H₂₀O₂

Molecular Weight: 232.32 g/mol

Biological Activity and Data Presentation

Anthracophyllone has demonstrated cytotoxic activity against a panel of human cancer cell lines. The available quantitative data is summarized in the table below. For comparative purposes, data on other anticancer sesquiterpenoids are also included.

Compound	Cell Line	Cancer Type	IC50 (μM)	Reference
Anthracophyllone	MCF-7	Breast Cancer	32.97	[1]
KB	Oral Epidermoid Carcinoma	18.02	[1]	
NCI-H187	Small Cell Lung Cancer	15.17	[1]	
Vero	Normal Kidney (Monkey)	18.06	[1]	
Aquisinenoid C (Eudesmane Sesquiterpenoid)	MCF-7	Breast Cancer	2.834 ± 1.121	[2]
MDA-MB-231	Breast Cancer	1.545 ± 1.116	[2]	
LO2	Normal Liver	27.82 ± 1.093	[2]	
Solajiangxin H (Sesquiterpenoid)	SGC-7901	Gastric Cancer	4.8 μg/ml	[3]
Lyratol D (Sesquiterpenoid)	SGC-7901	Gastric Cancer	5.9 μg/ml	[3]

Potential Mechanisms of Action

While the precise mechanism of action for **Anthracophyllone** is yet to be elucidated, studies on other sesquiterpenoids suggest several potential pathways that may be involved in its anticancer activity.[4][5] These include:

- **Induction of Apoptosis:** Many sesquiterpenes exert their anticancer effects by triggering programmed cell death (apoptosis) in cancer cells.[6] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events may include the upregulation of pro-apoptotic proteins (e.g., Bax), downregulation of anti-apoptotic proteins (e.g., Bcl-2), activation of caspases, and DNA fragmentation.[6]
- **Generation of Reactive Oxygen Species (ROS):** Some sesquiterpenoids have been shown to induce oxidative stress in cancer cells by increasing the production of ROS.[2] Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.
- **Modulation of Signaling Pathways:** Sesquiterpenes can interfere with various signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[7] Key pathways that may be affected include:
 - **NF-κB Signaling:** Inhibition of the NF-κB pathway can suppress the expression of genes involved in inflammation, cell survival, and proliferation.
 - **MAPK/ERK Signaling:** Modulation of the MAPK/ERK pathway can impact cell growth and differentiation.[7]
 - **PI3K/Akt Signaling:** Inhibition of the PI3K/Akt pathway can disrupt cell survival and proliferation signals.[7]

Experimental Protocols

The following are detailed protocols for the initial in vitro evaluation of **Anthracophyllone's** anticancer potential.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration-dependent cytotoxic effect of **Anthracophyllone** on cancer cells.

Materials:

- Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)

- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- **Anthracycline** stock solution (dissolved in DMSO)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- Compound Treatment: Prepare serial dilutions of **Anthracycline** in complete medium. Remove the old medium from the wells and add 100 μ L of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
- MTT Addition: Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by **Anthracophyllone**.

Materials:

- Cancer cells
- **Anthracophyllone**
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Procedure:

- Cell Treatment: Seed cells in 6-well plates and treat with **Anthracophyllone** at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
- Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
- Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of **Anthracophyllone** on cell cycle progression.

Materials:

- Cancer cells
- **Anthracophyllone**
- 6-well plates
- 70% ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

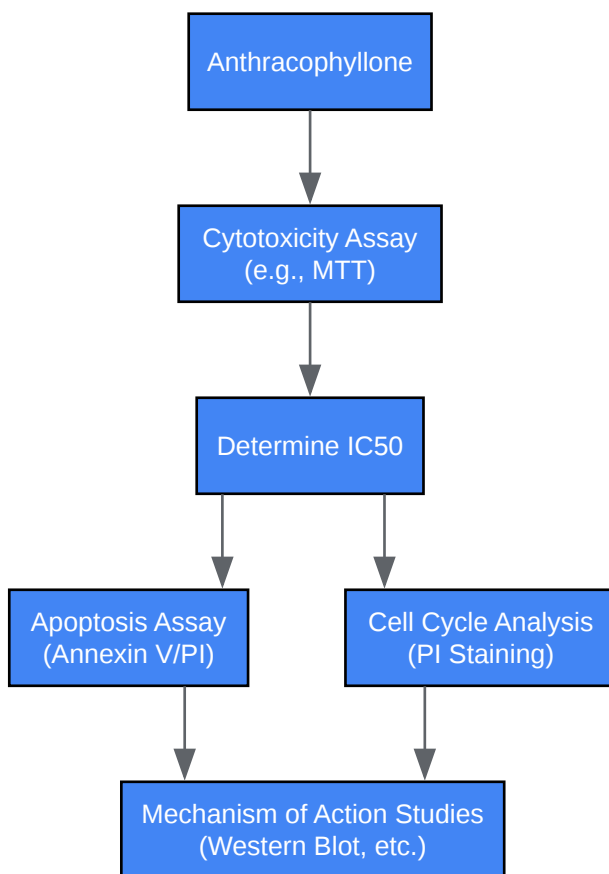
Procedure:

- Cell Treatment: Treat cells with **Anthracophyllone** as described in the apoptosis assay protocol.
- Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
- Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.
- Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Visualizations

Experimental Workflow

In Vitro Evaluation

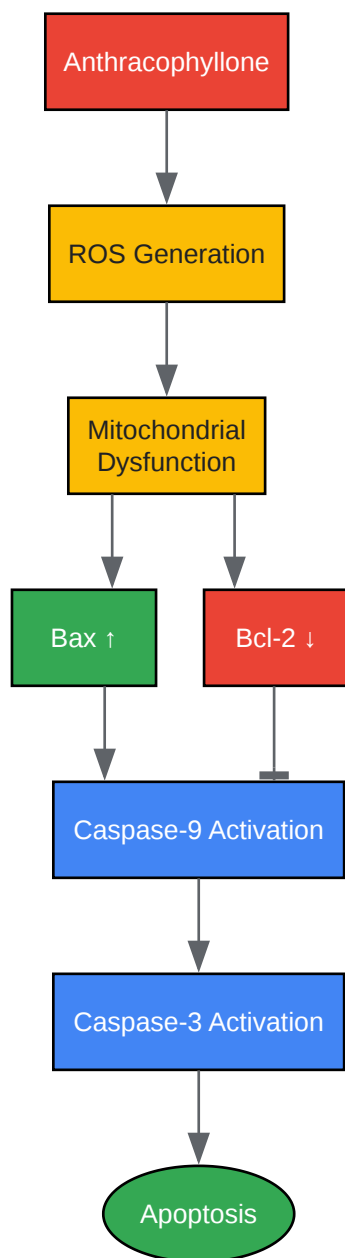


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Caption: A typical workflow for the in vitro evaluation of **Anthracophyllone**'s anticancer activity.

Potential Signaling Pathway

Potential Apoptosis Induction Pathway



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Caption: A putative signaling pathway for **Anthracophyllone**-induced apoptosis via ROS and mitochondrial dysfunction.

Conclusion

Anthracophyllone, as an aristolane sesquiterpene, represents a promising scaffold for the development of novel anticancer agents. The provided data and protocols offer a starting point for researchers to further investigate its cytotoxic and mechanistic properties. Future studies should focus on elucidating the specific molecular targets and signaling pathways affected by **Anthracophyllone**, as well as its efficacy in in vivo models, to fully assess its therapeutic potential.

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